molecular formula C19H22N6O3S B10943084 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10943084
M. Wt: 414.5 g/mol
InChI Key: YLQFTVGHSIXHHB-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C15H16N4O3S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a pyrimidinyl group and a pyrazole carboxamide moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with a sulfonyl chloride derivative under basic conditions to form the pyrimidinyl intermediate.

    Coupling with Phenyl Derivative: The pyrimidinyl intermediate is then coupled with a phenyl derivative containing a suitable leaving group, such as a halide, to form the sulfonylphenyl intermediate.

    Formation of the Pyrazole Carboxamide: The final step involves the reaction of the sulfonylphenyl intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Sulfide and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
  • N-(4-(((2,6-DIMETHYL-4-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-METHYLPROPANAMIDE
  • N-(4-(((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)SULFONYL)PHENYL)-2-FURAMIDE

Uniqueness

N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of a pyrimidinyl group and a pyrazole carboxamide moiety. This structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H22N6O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C19H22N6O3S/c1-11-10-12(2)21-19(20-11)24-29(27,28)16-8-6-15(7-9-16)22-18(26)17-13(3)23-25(5)14(17)4/h6-10H,1-5H3,(H,22,26)(H,20,21,24)

InChI Key

YLQFTVGHSIXHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N(N=C3C)C)C)C

Origin of Product

United States

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